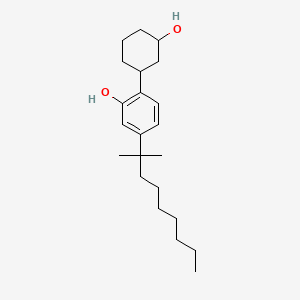
3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol is a complex organic compound that belongs to the class of phenolic compounds Phenolic compounds are known for their diverse biological activities and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol can be achieved through several synthetic routes. One common method involves the alkylation of phenol derivatives. The reaction typically uses a Lewis or Brønsted acid as a catalyst, and the only by-product is water . Another method involves the formylation of phenol derivatives using formamidine acetate and acetic anhydride, which does not require high temperatures or strong acids/bases .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using recyclable catalysts to minimize waste and improve efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is essential to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone structure.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The phenol group can undergo nucleophilic substitution reactions, such as O-alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Lewis acids or Brønsted acids are used as catalysts for O-alkylation reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Alkylated phenol derivatives.
Aplicaciones Científicas De Investigación
3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol has several scientific research applications:
Chemistry: Used as a starting material for synthesizing complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its anti-inflammatory and antiproliferative activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms, acting as an antioxidant. The compound’s structure allows it to interact with cellular membranes, enzymes, and receptors, influencing biological processes such as inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simpler structure with a single hydroxyl group attached to a benzene ring.
Cyclohexanol: Contains a hydroxyl group attached to a cyclohexane ring.
Octylphenol: Features an octyl chain attached to a phenol group.
Uniqueness
3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol is unique due to its combination of a phenol group, a dimethyloctyl chain, and a hydroxycyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C22H36O2 |
|---|---|
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
2-(3-hydroxycyclohexyl)-5-(2-methylnonan-2-yl)phenol |
InChI |
InChI=1S/C22H36O2/c1-4-5-6-7-8-14-22(2,3)18-12-13-20(21(24)16-18)17-10-9-11-19(23)15-17/h12-13,16-17,19,23-24H,4-11,14-15H2,1-3H3 |
Clave InChI |
HNMJDLVMIUDJNH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Sinónimos |
(1RS,3SR)-3-(4-(1,1-dimethyloctyl)-2-hydroxyphenyl)cyclohexan-1-ol 1,1-DHC cpd 3-(4-(1,1-dimethyloctyl)-2-hydroxyphenyl)cyclohexan-1-ol 3-DHC cpd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


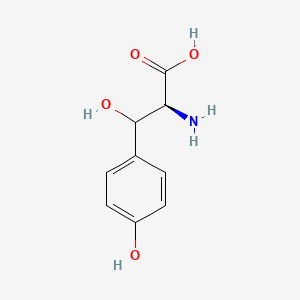
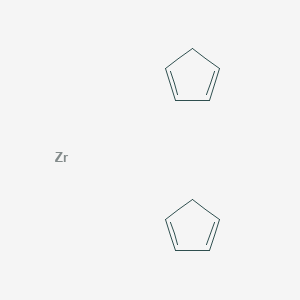
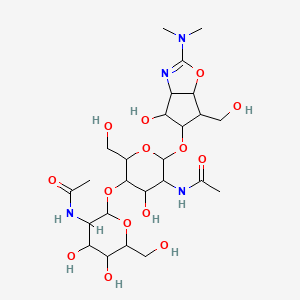
![(5R,6E)-3-(2-acetamidoethylsulfinyl)-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1253765.png)
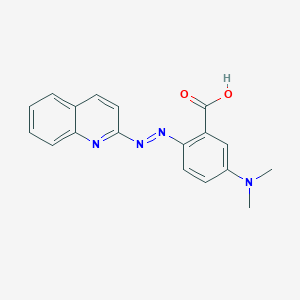
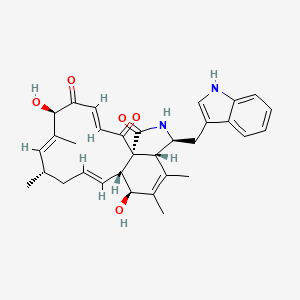

![dimethyl (1S,9S,16S)-16-hydroxy-21-oxo-2,12-diazapentacyclo[14.2.2.19,12.01,9.03,8]henicosa-3,5,7,17-tetraene-2,18-dicarboxylate](/img/structure/B1253772.png)
![(2R,2(1)S)-2(1),2(2)-dicarboxy-8-ethenyl-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13,17-dipropanoic acid](/img/structure/B1253775.png)
![(2R,3R,5R,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1253776.png)
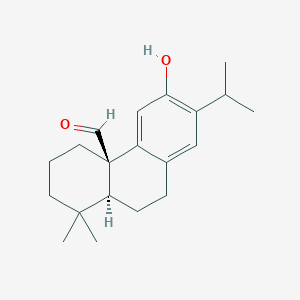
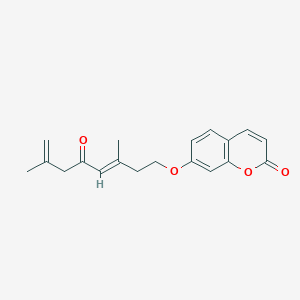
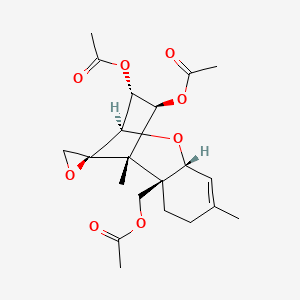
![[(1S,2R,4S,7R,9R,10R,11S,12R)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253782.png)
